molecular formula C20H17BrN2O3S2 B3751474 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide

Cat. No.: B3751474
M. Wt: 477.4 g/mol
InChI Key: SXZQKVQCXALDMG-ATVHPVEESA-N
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Description

This compound is a thiazolidinone derivative featuring a 3-bromophenyl substituent at the 5-position, a sulfanylidene (thione) group at the 2-position, and an N-(2-hydroxyethyl)-N-phenylacetamide moiety at the 3-position. Thiazolidinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Structural characterization of such compounds typically relies on NMR, IR, and mass spectrometry, as exemplified in related syntheses .

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S2/c21-15-6-4-5-14(11-15)12-17-19(26)23(20(27)28-17)13-18(25)22(9-10-24)16-7-2-1-3-8-16/h1-8,11-12,24H,9-10,13H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZQKVQCXALDMG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with N-(2-hydroxyethyl)-N-phenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring and the bromophenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in:

Substituents on the benzylidene ring : Bromine, fluorine, methoxy, or hydroxy groups.

Acetamide side chain : Variations in alkyl/aryl groups or hydroxylation.

Key Analogs and Properties

Compound Name Substituent (R) Acetamide Side Chain Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 3-Bromophenyl N-(2-hydroxyethyl)-N-phenyl ~465.3* ~4.2* Enhanced solubility via hydroxyethyl; bromine for electrophilic interactions
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide 4-Bromophenyl 2-Chlorobenzamide 453.8 5.5 Higher lipophilicity (XLogP3 5.5); 4-bromo substitution alters steric effects
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-Fluorophenyl N-(3-hydroxyphenyl) ~432.4* ~3.8* Fluorine’s electronegativity may enhance binding; phenolic -OH improves H-bonding
N-(2-hydroxyethyl)-2-[4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-phenylacetamide 3,4,5-Trimethoxyphenyl N-(2-hydroxyethyl)-N-phenyl ~534.5* ~2.1* Trimethoxy groups increase bulk and π-π stacking potential; lower XLogP3
2-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenethylacetamide 3-Methoxy-4-propoxyphenyl N-phenethyl ~522.6* ~5.0* Phenethyl group enhances lipophilicity; alkoxy substituents modulate solubility

*Calculated values based on molecular formulas and analogous data.

Research Findings and Limitations

  • Structural Insights : The Z-configuration of the benzylidene group is critical for maintaining planarity and π-stacking interactions .
  • Data Gaps: Limited pharmacological data exist for the target compound. Most studies focus on structural analogs with unsubstituted or fluoro/methoxy benzylidene groups .
  • Computational Predictions : Molecular docking studies suggest that bromophenyl and hydroxyethyl groups may synergistically enhance binding to kinase targets (e.g., EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide

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